molecular formula C8H4F4O B1268082 2-Fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 89763-93-9

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B1268082
CAS RN: 89763-93-9
M. Wt: 192.11 g/mol
InChI Key: KFEHNXLFIGPWNB-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde and related compounds often involves catalyzed reactions, such as Pd-catalyzed ortho C-H methylation and fluorination, using commercially available directing groups or reductive coupling reactions. These methods highlight the feasibility of introducing fluorine atoms and trifluoromethyl groups into benzaldehyde derivatives through various innovative synthetic routes, offering a broad applicability in synthesizing fluorinated aromatic compounds (Chen & Sorensen, 2018) (Funke et al., 2006).

Molecular Structure Analysis The molecular structure of related compounds, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, reveals planar and parallel benzaldehyde and nitroaniline fragments, indicating the impact of fluoro and nitro groups on the planarity and electronic structure of the molecule. These structural features are essential for understanding the reactivity and properties of fluorinated benzaldehydes (Clegg et al., 1999).

Chemical Reactions and Properties Fluorinated benzaldehydes participate in various chemical reactions, including deoxyfluorination and Baeyer-Villiger oxidation, demonstrating their versatility as intermediates in organic synthesis. These reactions exploit the reactivity of fluorine atoms to introduce or modify functional groups, facilitating the synthesis of a wide range of fluorinated compounds (Melvin et al., 2019) (Ekaeva et al., 1995).

Physical Properties Analysis The physical properties of fluorinated benzaldehydes, such as solubility and melting points, can be inferred from their molecular structure. The presence of fluorine and trifluoromethyl groups significantly affects these properties by altering the polarity and intermolecular interactions of the molecules. Although specific data for this compound are not provided, related studies offer insights into the physical properties of fluorinated aromatic compounds (Abraham et al., 1997).

Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles and electrophiles, are significantly influenced by the fluorine and trifluoromethyl groups. These groups enhance the electrophilic character of the carbonyl carbon in benzaldehydes, facilitating various nucleophilic addition reactions. The studies on the synthesis and reactions of fluorinated benzaldehydes and ketones highlight the unique reactivity patterns afforded by the introduction of fluorine atoms into aromatic systems (Ono et al., 1996).

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Fluoro-4-(trifluoromethyl)benzaldehyde has been utilized in various chemical syntheses and catalytic processes. For example, it has been used as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, it has been employed in palladium-catalyzed ortho C-H hydroxylation and methylation of benzaldehydes, using orthanilic acids as transient directing groups (Chen & Sorensen, 2017), (Chen & Sorensen, 2018).

Material Science and Polymer Chemistry

In material science, this compound has shown potential in the synthesis of fluorinated microporous polyaminals, demonstrating enhanced CO2 adsorption capabilities due to the polar C-F bond and nitrogen-rich polyaminal skeleton (Li, Zhang, & Wang, 2016). It has also been used in the synthesis of various fluorinated analogs of combretastatins with potential anticancer properties (Lawrence et al., 2003).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEHNXLFIGPWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335113
Record name 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89763-93-9
Record name 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89763-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of hydrogen peroxide in the MLD process involving 2-fluoro-4-(trifluoromethyl)benzaldehyde?

A1: Research indicates that incorporating hydrogen peroxide as a fourth precursor in the MLD process, after the reaction of this compound with ozone, leads to the formation of a peroxyacid structure (C(O)–O–OH) on the surface. [] This finding, confirmed through in situ Fourier-transform infrared spectroscopy measurements, provides valuable insights into the film growth mechanism and potential for further functionalization. []

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